molecular formula C18H27NO3 B13275236 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No.: B13275236
M. Wt: 305.4 g/mol
InChI Key: JIJJGDPXVLGLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of adamantylcarbonyl chloride with cyclohexanecarboxylic acid in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production.

Chemical Reactions Analysis

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety is known for its stability and ability to interact with various biological molecules, potentially influencing protein function and cellular processes .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

1-(adamantane-1-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22)

InChI Key

JIJJGDPXVLGLKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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